molecular formula C15H13NO B6318678 4-(3,5-Dimethylphenoxy)benzonitrile CAS No. 24789-53-5

4-(3,5-Dimethylphenoxy)benzonitrile

Cat. No.: B6318678
CAS No.: 24789-53-5
M. Wt: 223.27 g/mol
InChI Key: YWJWHNIUCSBDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenoxy)benzonitrile is an organic compound with the molecular formula C15H13NO. It is also known by other names such as 1-Cyano-4-[(3,5-dimethylphenyl)oxy]benzene and 3,5-Dimethylphenyl 4-cyanophenyl ether . This compound is characterized by the presence of a benzonitrile group attached to a dimethylphenoxy moiety, making it a versatile intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenoxy)benzonitrile typically involves the reaction of 3,5-dimethylphenol with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic aromatic substitution .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dimethylphenoxy)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a reactive site for binding with enzymes or receptors, leading to various biological effects. The phenoxy moiety can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dimethylphenoxy)benzonitrile is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-11-7-12(2)9-15(8-11)17-14-5-3-13(10-16)4-6-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJWHNIUCSBDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Example 3.1 was repeated, replacing the phenol with 244 mg of 3,5-dimethylphenol (2 mmoles) and the iodobenzene with 595 mg of 4-iodobenzonitrile (2.6 mmoles), the latter being added at the same time as the 3,5-dimethylphenol.
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
595 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylphenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylphenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(3,5-Dimethylphenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(3,5-Dimethylphenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(3,5-Dimethylphenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(3,5-Dimethylphenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.